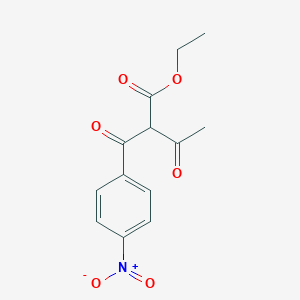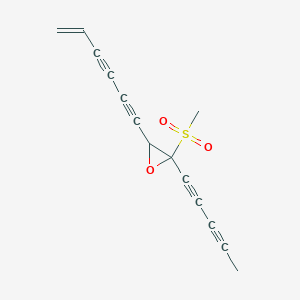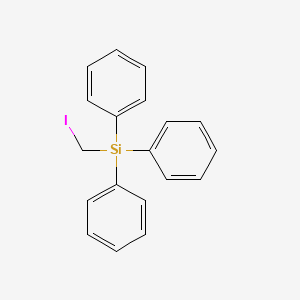![molecular formula C17H18N2O8 B14706386 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene CAS No. 22943-98-2](/img/structure/B14706386.png)
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene is an organic compound characterized by its complex structure, which includes multiple methoxy and nitro groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene typically involves the reaction of 4,5-dimethoxy-2-nitrobenzyl chloride with appropriate reagents under controlled conditions. One common method involves the reduction of 4,5-dimethoxy-4-nitrobenzophenone using sodium borohydride (NaBH4) in ethanol, followed by acidification with hydrochloric acid to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade reagents and equipment.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Reduction: Sodium borohydride (NaBH4) in ethanol, hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Reduction: Formation of corresponding amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Substitution: Formation of substituted benzene derivatives.
Applications De Recherche Scientifique
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to various biological effects. The methoxy groups may also play a role in modulating the compound’s activity by affecting its solubility and binding properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4,5-Dimethoxy-2-nitrophenyl)ethanol: Similar structure with an ethanol group instead of a benzene ring.
4,5-Dimethoxy-2-nitrobenzyl chloride: Precursor used in the synthesis of the target compound.
4,5-Dimethoxy-2-nitrobenzyl chloroformate: Used as a reagent for protection of amines.
Uniqueness
1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene is unique due to its multiple functional groups, which provide a wide range of chemical reactivity and potential applications. Its structure allows for various modifications, making it a versatile compound in synthetic chemistry and research.
Propriétés
Numéro CAS |
22943-98-2 |
|---|---|
Formule moléculaire |
C17H18N2O8 |
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
1-[(4,5-dimethoxy-2-nitrophenyl)methyl]-4,5-dimethoxy-2-nitrobenzene |
InChI |
InChI=1S/C17H18N2O8/c1-24-14-6-10(12(18(20)21)8-16(14)26-3)5-11-7-15(25-2)17(27-4)9-13(11)19(22)23/h6-9H,5H2,1-4H3 |
Clé InChI |
DTQGCNHHPLOSHH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC)[N+](=O)[O-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



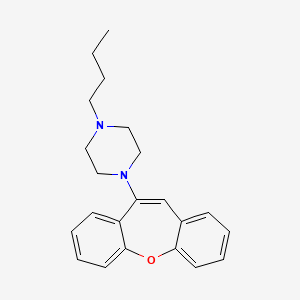
![3-Carbamoyl-1-[(2,6-dichlorophenyl)methyl]pyridin-1-ium bromide](/img/structure/B14706322.png)
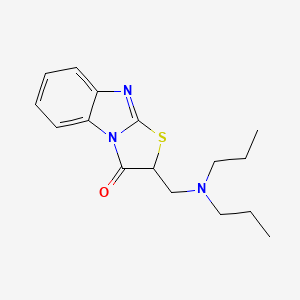
![4-[(E)-{[4-(Pentyloxy)phenyl]methylidene}amino]benzoic acid](/img/structure/B14706334.png)
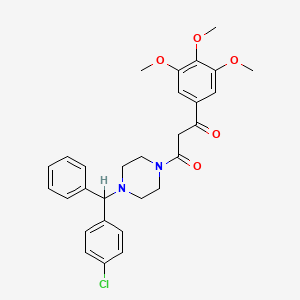
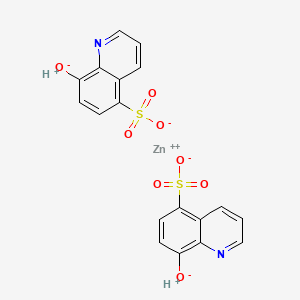
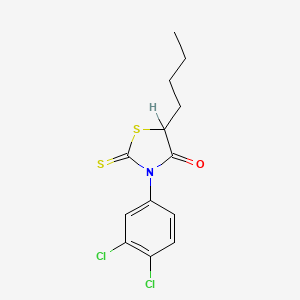
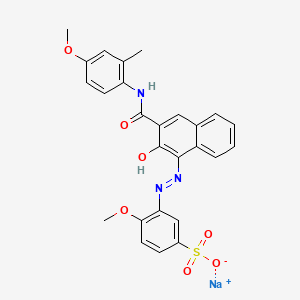
![Ethyl 4-[(3-amino-2-hydroxyiminopropyl)amino]benzoate](/img/structure/B14706371.png)

